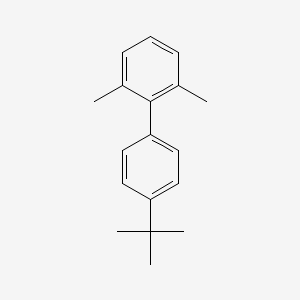
2-(4-Tert-butylphenyl)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-1,3-dimethylbenzene is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-1,3-dimethylbenzene typically involves the alkylation of phenol with isobutene, followed by further chemical modifications . The reaction conditions often include the use of acid catalysts to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-(4-Tert-butylphenyl)-1,3-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylphenyl)-1,3-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but differs in the overall structure and reactivity.
2-(4-tert-Butylphenyl)acetonitrile: Similar in having a tert-butylphenyl group but contains a nitrile functional group.
2,4,6-Tri-tert-butylphenyl: Contains multiple tert-butyl groups, leading to different chemical properties.
Uniqueness
2-(4-Tert-butylphenyl)-1,3-dimethylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a tert-butyl group with a dimethylbenzene framework makes it particularly interesting for various applications .
Properties
Molecular Formula |
C18H22 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-7-6-8-14(2)17(13)15-9-11-16(12-10-15)18(3,4)5/h6-12H,1-5H3 |
InChI Key |
JRHATMRTHCJWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















